REACTION_CXSMILES
|
CC1C=CC=CC=1C=[S:5].Cl[CH2:11][C:12]([OH:14])=[O:13].[C:15]1([CH3:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[S:5]1[C:11]([C:12]([OH:14])=[O:13])=[CH:21][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]1=2
|
Name
|
2-methylthiobenzaldehyde
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=S)C=CC=C1
|
Name
|
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 110° C. for about 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A four-necked flask (300 ml capacity) equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled for precipitation
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1C(=O)O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.5 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |